1,3-Bis(2-hydroxyethoxy)benzene

Polyurethane Elastomers Chain Extender Crystallization

1,3-Bis(2-hydroxyethoxy)benzene (HER) is the preferred aromatic diol chain extender for polyurethane elastomers requiring high tear strength and processing ease, mitigating line blockage risks due to slower crystallization kinetics compared to HQEE. Its meta-substituted core imparts enhanced thermal stability in polyesters and offers unique water solubility (19 g/L) for waterborne polyurethane dispersions. Ideal for industrial wheels, seals, and high-performance coatings.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 102-40-9
Cat. No. B093271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-hydroxyethoxy)benzene
CAS102-40-9
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCO)OCCO
InChIInChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2
InChIKeyIAXFZZHBFXRZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-hydroxyethoxy)benzene (HER) Procurement & Specification Guide for Polymer Manufacturers


1,3-Bis(2-hydroxyethoxy)benzene (CAS 102-40-9), also known as resorcinol bis(2-hydroxyethyl) ether or HER, is an aromatic diol characterized by a benzene ring substituted with two 2-hydroxyethoxy groups at the meta positions . With a molecular formula of C10H14O4 and a molecular weight of approximately 198.22 g/mol, it presents as a white to off-white crystalline solid with a melting point of 90°C [1]. The compound's primary industrial utility derives from its bifunctional hydroxyl reactivity, which enables participation in polycondensation and polyaddition reactions for the synthesis of polyesters, polyurethanes, and other high-performance polymers .

Why Generic Substitution Fails: Critical Differentiators of 1,3-Bis(2-hydroxyethoxy)benzene in Industrial Polymer Formulations


While multiple aromatic diols share the general description of 'chain extender' or 'polyol monomer,' their performance in polymerization, processing behavior, and final material properties diverge sharply. 1,3-Bis(2-hydroxyethoxy)benzene (HER) occupies a specific performance niche defined by its meta-substituted aromatic core, which imparts a distinct combination of crystallization kinetics, thermal degradation resistance, and gas barrier contribution that is not replicated by its para-substituted analog (HQEE) or by aliphatic diol alternatives [1]. Direct substitution without empirical validation introduces significant risk of altered processing windows, compromised mechanical performance, or failure to meet regulatory or functional specifications in end-use applications .

Quantitative Comparative Evidence: 1,3-Bis(2-hydroxyethoxy)benzene vs. Closest Analogues


Processing Advantage: Slower Crystallization Kinetics vs. HQEE

1,3-Bis(2-hydroxyethoxy)benzene (HER) exhibits a significantly lower melting point (90°C) and slower crystallization rate compared to its para-substituted analog, hydroquinone bis(2-hydroxyethyl) ether (HQEE, melting point 102°C) [1]. HQEE is prone to rapid solidification upon slight cooling, leading to processing difficulties and potential line blockages . In contrast, HER demonstrates favorable 'supercooling' behavior, maintaining flowability over a wider processing window, which reduces manufacturing downtime and improves batch consistency [2].

Polyurethane Elastomers Chain Extender Crystallization

Synthesis Efficiency: High Yield and Purity via EO Method

A validated synthesis route for 1,3-Bis(2-hydroxyethoxy)benzene (HER) employs ethylene oxide (EO) with resorcinol in an aqueous system catalyzed by organic amines [1]. This optimized process achieves a product mass fraction exceeding 98.5% and a synthesis yield higher than 82%, with batch-to-batch reproducibility verified over multiple cycles [1]. The high yield and purity are critical for minimizing downstream purification costs and ensuring consistent stoichiometry in polymer formulations, reducing variability in final product properties [2].

Chemical Synthesis Process Optimization Quality Control

Thermal Stability: Activation Energy of Degradation in Polyesters

Polyesters synthesized from 1,3-Bis(2-hydroxyethoxy)benzene (HER) and maleic anhydride demonstrate enhanced thermal stability compared to those based on adipic acid [1]. Thermogravimetric analysis (TGA) revealed that HER/maleic anhydride polyesters exhibit a higher char residue at 600°C, indicative of superior thermal stability and reduced volatile release under high-temperature conditions [1]. Activation energies for thermal degradation, calculated via the Dharwadkar-Kharkhanavala method, further support the improved thermal resistance of HER-based polyesters relative to aliphatic diol counterparts [2].

Thermal Analysis Polyester Degradation Material Stability

Water Solubility: Moderate Hydrophilicity for Versatile Formulation

1,3-Bis(2-hydroxyethoxy)benzene (HER) exhibits a measured water solubility of 19 g/L at 25°C [1] (alternatively reported as 18 g/L at 20°C [2]). This moderate solubility, coupled with a calculated LogP of 0.26 [2], places HER at an optimal balance between hydrophilic and lipophilic character. This contrasts with more hydrophobic aromatic diols (e.g., HQEE, which is practically insoluble in water) and highly hydrophilic aliphatic diols (e.g., 1,4-butanediol, fully miscible), allowing for greater formulation flexibility in both aqueous and solvent-based polymerization systems .

Solubility Profile Hydrophilicity Formulation Compatibility

Hydroxyl Value: Precise Reactive Group Content for Stoichiometric Control

Commercial-grade 1,3-Bis(2-hydroxyethoxy)benzene (HER) is specified with a hydroxyl value of 555 ± 5 mg KOH/g (range: 550-580 mg KOH/g) . This value, derived from the two primary hydroxyl groups per molecule, enables precise stoichiometric calculations for reactions with isocyanates or carboxylic acids . For comparison, HQEE (CAS 104-38-1) has a theoretical hydroxyl value of approximately 566 mg KOH/g (based on MW 198.22), but commercial specifications may vary due to purity differences. The narrow specification range for HER ensures consistent crosslinking density and hard segment content in polyurethane elastomers, directly impacting final mechanical properties .

Reactive Monomer Stoichiometry Polyurethane Formulation

Optimal Industrial & Research Applications for 1,3-Bis(2-hydroxyethoxy)benzene Based on Verified Differentiation


High-Performance MDI-Based Polyurethane Elastomers Requiring Superior Tear Strength

For polyurethane elastomer formulations that prioritize high tear strength, improved compression set resistance, and processing ease, 1,3-Bis(2-hydroxyethoxy)benzene (HER) is the preferred aromatic diol chain extender over HQEE. The slower crystallization kinetics of HER (melting point 90°C vs. 102°C for HQEE) mitigate line blockage risks in continuous casting operations [1]. Furthermore, HER-based elastomers have been documented to deliver enhanced tear strength and better compression set resistance compared to HQEE-extended counterparts [2]. This makes HER particularly suitable for industrial wheels, rollers, seals, and wear-resistant linings where dynamic mechanical stress and long-term durability are critical [3].

Thermally Stable Polyester Resins for High-Temperature Applications

When synthesizing polyesters intended for service in elevated temperature environments (e.g., automotive under-hood components, powder coatings), selecting 1,3-Bis(2-hydroxyethoxy)benzene (HER) as the diol monomer can impart measurable thermal stability advantages. TGA analysis has confirmed that HER/maleic anhydride polyesters retain higher char residue at 600°C compared to HER/adipic acid analogs, indicating reduced thermal degradation [1]. This enhanced stability profile supports the use of HER in thermosetting powder coating compositions, where cure temperatures can exceed 150°C and long-term thermal resistance is required [2].

Aqueous Polyurethane Dispersions (PUDs) Requiring Aromatic Hard Segment Performance

For manufacturers of waterborne polyurethane coatings and adhesives, 1,3-Bis(2-hydroxyethoxy)benzene (HER) offers a unique advantage over more hydrophobic aromatic diols. Its measurable water solubility of 19 g/L at 25°C [1] enables incorporation into aqueous prepolymer dispersions without phase separation, while still delivering the mechanical property enhancements characteristic of aromatic hard segments. This contrasts with HQEE, which is practically insoluble in water and thus difficult to use in PUD formulations without co-solvents. The balanced LogP of 0.26 [2] further supports compatibility in hybrid water-solvent systems, expanding formulation latitude for low-VOC coating applications [3].

Oxygen Barrier Copolyesters for Food and Beverage Packaging

1,3-Bis(2-hydroxyethoxy)benzene (HER) is specifically claimed as a comonomer in copolyester compositions designed to impart high oxygen gas-barrier properties while maintaining transparency and mechanical performance [1]. Patents disclose copolyesters incorporating 0.01 to 2 mole percent of HER units (derived from isophthalic or terephthalic acid, ethylene glycol, and HER) that exhibit excellent gas-barrier characteristics suitable for beverage containers and food packaging films [2]. This application-specific differentiation makes HER a critical raw material for packaging converters seeking to extend product shelf life through enhanced barrier performance without sacrificing clarity or processability [3].

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